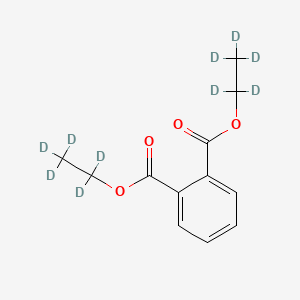

Diethyl phthalate-d10

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H14O4 |

|---|---|

Molekulargewicht |

232.30 g/mol |

IUPAC-Name |

bis(1,1,2,2,2-pentadeuterioethyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |

InChI-Schlüssel |

FLKPEMZONWLCSK-MWUKXHIBSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=CC=C1C(=O)OC([2H])([2H])C([2H])([2H])[2H] |

Kanonische SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)OCC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl Phthalate-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phthalate-d10 (DEP-d10) is the deuterated form of Diethyl Phthalate (B1215562) (DEP), a widely used plasticizer and solvent. In DEP-d10, ten hydrogen atoms on the two ethyl groups have been replaced by deuterium (B1214612) atoms. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantitative analysis, where it serves as an ideal internal standard. Its chemical and physical properties are nearly identical to those of its non-deuterated counterpart, allowing it to mimic the behavior of the analyte during sample preparation and analysis, while its increased mass allows for its clear differentiation in a mass spectrometer.

Chemical and Physical Properties

The physicochemical properties of Diethyl Phthalate are summarized in the table below. The properties of DEP-d10 are expected to be very similar, with the primary difference being its molecular weight.

| Property | Value |

| Molecular Formula | C₁₂H₄D₁₀O₄ |

| Molecular Weight | 232.30 g/mol |

| Appearance | Colorless oily liquid |

| Boiling Point | 298-299 °C (for DEP)[1] |

| Melting Point | -3 °C (for DEP)[1] |

| Density | ~1.12 g/cm³ at 25 °C (for DEP)[1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695), ether, and benzene (B151609) (for DEP) |

Synthesis

The synthesis of Diethyl Phthalate is typically achieved through the esterification of phthalic anhydride (B1165640) with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The synthesis of this compound follows the same principle, utilizing deuterated ethanol (ethanol-d6, C₂D₅OD) in place of standard ethanol.

Applications in Research and Development

The primary application of this compound is as an internal standard for the quantitative analysis of phthalates in various matrices, including:

-

Environmental samples: soil, water, and air.

-

Food and beverages: detecting migration from packaging materials.[2]

-

Consumer products: toys, cosmetics, and medical devices.

-

Biological samples: urine and blood, for exposure assessment.

Its use as an internal standard is crucial for correcting for the loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the analytical results.

Experimental Protocols

General Protocol for Quantification of Phthalates using GC-MS with this compound as an Internal Standard

This protocol outlines a general procedure for the analysis of phthalates in a liquid sample, such as a beverage or a liquid extract of a solid sample.

1. Reagents and Materials:

-

Solvents: Isohexane, Acetone (B3395972) (analytical grade, tested for phthalate contamination).

-

Standards: Certified reference standards of the target phthalates.

-

Internal Standard Stock Solution: A solution of this compound in a suitable solvent (e.g., isohexane) at a known concentration (e.g., 0.5 g/L).[3]

-

Calibration Standards: A series of solutions containing known concentrations of the target phthalates and a constant concentration of the this compound internal standard.

-

Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps (B75204) (all glassware should be thoroughly cleaned and rinsed with acetone and isohexane to avoid phthalate contamination).[3]

2. Sample Preparation (Liquid-Liquid Extraction):

-

Accurately measure a known volume of the liquid sample into a separatory funnel.

-

Add a precise volume of the this compound internal standard stock solution to the sample.

-

Add a suitable extraction solvent (e.g., isohexane).[3]

-

Shake the funnel vigorously for a specified time to ensure thorough mixing and extraction of the phthalates into the organic layer.

-

Allow the layers to separate.

-

Collect the organic layer.

-

Repeat the extraction process with fresh solvent for exhaustive extraction.

-

Combine the organic extracts.

-

Concentrate the combined extract to a small, known volume under a gentle stream of nitrogen.[3]

-

The concentrated extract is now ready for GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column for phthalate analysis (e.g., DB-1).[4]

-

Injector: Splitless mode at a temperature of 280°C.[4]

-

Oven Temperature Program: An appropriate temperature gradient to separate the target phthalates. A typical program might start at 80°C, ramp up to 250°C, and hold for a few minutes.[4]

-

Carrier Gas: Helium or Hydrogen.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI).[5]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[5]

-

Monitored Ions: Specific quantifier and qualifier ions for each target phthalate and for this compound. For DEP, a characteristic ion is m/z 149, which corresponds to the protonated phthalic anhydride fragment. For DEP-d10, the corresponding fragment would be expected at a higher m/z due to the presence of deuterium.

-

4. Data Analysis:

-

Identify the peaks corresponding to the target phthalates and this compound based on their retention times and characteristic ions.

-

Integrate the peak areas for the quantifier ion of each analyte and the internal standard.

-

Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards.

-

Quantify the concentration of each phthalate in the sample using the following formula:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / RF)

Visualizations

Caption: Experimental workflow for phthalate analysis.

Caption: Principle of internal standard quantification.

References

- 1. Diethyl phthalate ( DEP)_Dimeng Chemical Co., Ltd. [demonchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

- 4. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]

- 5. benchchem.com [benchchem.com]

Diethyl Phthalate-d10: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the chemical and physical properties of Diethyl Phthalate-d10, its synthesis, and its application in analytical methodologies.

This compound is the deuterated analogue of Diethyl Phthalate (B1215562) (DEP), a common plasticizer and solvent. In this isotopically labeled version, ten hydrogen atoms on the two ethyl groups have been replaced by deuterium (B1214612). This substitution makes it an invaluable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification of the parent compound. Its near-identical physicochemical properties to non-labeled DEP, combined with its distinct mass, allow for precise and accurate measurements in complex matrices.

Core Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | Bis(ethyl-d5) phthalate | [1] |

| CAS Number | 1817006-92-0 | [1] |

| Molecular Formula | C₁₂H₄D₁₀O₄ | [1] |

| Molecular Weight | 232.30 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | ~298-299 °C (estimated) | [2] |

| Melting Point | ~ -3 °C (estimated) | |

| Density | ~1.12 g/mL at 25 °C (estimated for d10); 1.158 g/mL at 25 °C (for d4) | [2] |

| Solubility | Miscible with most organic solvents; practically insoluble in water. | [2] |

Synthesis of this compound

The synthesis of this compound typically involves the esterification of phthalic anhydride (B1165640) with deuterated ethanol (B145695) (ethanol-d5 or ethanol-d6) in the presence of an acid catalyst, such as sulfuric acid. The use of deuterated ethanol is the key step that introduces the deuterium labels into the final molecule.

Experimental Protocols: Application in Analytical Methods

This compound is predominantly used as an internal standard in quantitative analytical methods, most notably in Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical similarity to the analyte of interest (non-deuterated Diethyl Phthalate) ensures that it behaves similarly during sample preparation and analysis, thus correcting for variations in extraction efficiency and instrument response.

Detailed Methodology for GC-MS Analysis of Phthalates using a Deuterated Internal Standard

This protocol is adapted from established methods for phthalate analysis in various matrices.[1][3]

1. Sample Preparation:

-

Extraction: The sample matrix (e.g., consumer product, environmental sample) is extracted with a suitable organic solvent such as hexane (B92381) or a mixture of hexane and acetone.

-

Internal Standard Spiking: A known amount of this compound solution is added to the sample extract.

-

Cleanup (if necessary): For complex matrices, a cleanup step using solid-phase extraction (SPE) may be employed to remove interfering substances.

-

Concentration: The extract is concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for phthalate analysis (e.g., 5% phenyl-methylpolysiloxane).

-

Injection: Splitless injection is typically used for trace analysis to maximize sensitivity.

-

Oven Temperature Program: A temperature gradient is used to separate the phthalates. For example, an initial temperature of 60°C, held for 1 minute, then ramped to 280°C at 10°C/minute, and held for 5 minutes.

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.

3. Data Acquisition and Analysis:

-

SIM Ions: Specific ions for both Diethyl Phthalate and this compound are monitored. For Diethyl Phthalate, characteristic ions include m/z 149, 177, and 222. For this compound, the corresponding ions will be shifted by +10 mass units (m/z 159, 187, and 232).

-

Quantification: A calibration curve is generated by analyzing a series of standards containing known concentrations of Diethyl Phthalate and a constant concentration of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of Diethyl Phthalate in the sample is then determined from this calibration curve.

Signaling Pathways and Biological Interactions

Currently, there is no known direct signaling pathway or specific biological interaction associated with this compound. Its primary role is that of an analytical tool. The biological effects of its non-deuterated counterpart, Diethyl Phthalate, have been studied, but these are outside the scope of this technical guide on the deuterated compound.

References

- 1. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]

- 2. TABLE 3-2, Physical and Chemical Properties of Diethyl Phthalate - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical Properties of Diethyl Phthalate-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Diethyl phthalate-d10. For comparative purposes, data for the non-deuterated analogue, Diethyl phthalate, is also included. The information herein is intended to support research, development, and quality control activities where this deuterated compound is utilized.

Core Physical Properties

The physical characteristics of this compound are essential for its proper handling, application, and analysis. The incorporation of ten deuterium (B1214612) atoms into the ethyl groups results in a notable increase in molecular weight compared to its non-deuterated counterpart. This isotopic substitution can subtly influence other physical properties.

Data Presentation: A Comparative Analysis

The following table summarizes the key physical properties of this compound and Diethyl phthalate.

| Property | This compound | Diethyl phthalate |

| Chemical Formula | C₁₂H₄D₁₀O₄ | C₁₂H₁₄O₄ |

| Molecular Weight | 232.30 g/mol | 222.24 g/mol |

| Appearance | Colorless, oily liquid | Clear, colorless, oily liquid[1] |

| Melting Point | -3 °C | -40.5 °C to -3 °C[1][2] |

| Boiling Point | 298-299 °C | 298-299 °C[1] |

| Density | 1.158 g/mL at 25 °C | 1.12 g/mL at 25 °C[1] |

| Solubility in Water | Data not available | 1.08 g/L |

| Refractive Index | Data not available | n20/D 1.502 |

Experimental Protocols: Standard Methodologies

While specific experimental protocols for the determination of this compound's physical properties are not publicly detailed, the following outlines standardized methodologies, such as those established by ASTM International, that are routinely employed for such characterizations.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For compounds like this compound, which has a melting point near ambient temperature, a precise and controlled method is crucial.

General Protocol (based on ASTM E324):

-

Sample Preparation: A small, representative sample of the substance is finely powdered and packed into a capillary tube to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point.

-

Observation: As the temperature nears the melting point, the heating rate is slowed to approximately 1-2 °C per minute. The temperature at which the first droplet of liquid appears is recorded as the initial melting point, and the temperature at which the entire sample becomes a clear liquid is the final melting point. The range between these two temperatures is the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

General Protocol (Micro-reflux method):

-

Sample Preparation: A small volume (approximately 0.5 mL) of the liquid is placed in a small test tube.

-

Apparatus Setup: A thermometer is positioned in the test tube with the bulb approximately 1 cm above the liquid surface. The test tube is then placed in a heating block.

-

Heating: The liquid is heated gently.

-

Observation: The temperature is recorded when the liquid is observed to be gently refluxing, meaning the vapor is condensing on the cooler, upper part of the test tube and flowing back into the liquid. This temperature is the boiling point.

Density Determination

Density is the mass of a substance per unit of volume. For liquids, this is a fundamental property that can be determined with high precision.

General Protocol (based on ASTM D4052):

-

Apparatus: A digital density meter, which utilizes an oscillating U-tube, is used.

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.

-

Sample Introduction: A small volume of the liquid sample is introduced into the U-tube.

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. This frequency change is then used to calculate the density of the liquid. The measurement is typically performed at a controlled temperature, such as 25 °C.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of an organic compound in water is a critical parameter.

General Protocol (based on ASTM E1148):

-

Sample Preparation: An excess amount of the organic compound is added to a known volume of water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The undissolved portion of the compound is separated from the aqueous solution by centrifugation or filtration.

-

Analysis: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Logical Relationships of Physical Properties

The physical properties of a chemical compound are interconnected. The following diagram illustrates the logical relationships between the fundamental properties of this compound.

References

An In-Depth Technical Guide to the Synthesis of Diethyl Phthalate-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Diethyl phthalate-d10, a deuterated isotopologue of Diethyl Phthalate (B1215562) (DEP). The inclusion of deuterium (B1214612) atoms in the molecule makes it a valuable internal standard for mass spectrometry-based quantitative analysis of DEP in various matrices, which is crucial for toxicology studies and environmental monitoring. This guide details the synthetic methodology, presents key quantitative data, and outlines the necessary experimental protocols.

Synthetic Strategy

The synthesis of this compound is achieved through the Fischer esterification of phthalic anhydride-d4 with ethanol-d6. This reaction involves the acid-catalyzed nucleophilic addition of the deuterated ethanol (B145695) to the deuterated phthalic anhydride, followed by the elimination of a water molecule to form the desired diester. Concentrated sulfuric acid is a commonly employed catalyst for this transformation.[1]

The overall reaction is as follows:

Logical Workflow of the Synthesis:

References

A Technical Guide to the Isotopic Purity of Deuterated Diethyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of deuterated diethyl phthalate (B1215562), a critical internal standard for mass spectrometry-based quantification of diethyl phthalate (DEP) in various matrices. Understanding the isotopic composition of these standards is paramount for ensuring the accuracy and reliability of analytical data in research, clinical, and quality control settings.

Introduction to Diethyl Phthalate and its Deuterated Analogues

Diethyl phthalate (DEP) is a widely used plasticizer and solvent found in a vast array of consumer products.[1][2] Its prevalence has led to concerns about human exposure and potential health effects, necessitating sensitive and accurate methods for its detection and quantification. Isotope dilution mass spectrometry (ID-MS) is the gold standard for this purpose, relying on the use of stable isotope-labeled internal standards.

The most commonly available deuterated analogue is diethyl phthalate-d4 (ring-d4) , where the four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium (B1214612). This guide will primarily focus on this isotopologue due to the availability of data. While a fully deuterated diethyl phthalate-d10 (with deuterium on the ethyl groups) may be theoretically possible, its commercial availability and documented use are not readily found in the current literature.

Synthesis of Deuterated Diethyl Phthalate

The synthesis of diethyl phthalate-d4 follows the same fundamental chemical reaction as its non-labeled counterpart: the esterification of phthalic anhydride (B1165640) with ethanol (B145695) in the presence of an acid catalyst.[2] The key difference lies in the starting material for the phthalate backbone.

To produce diethyl phthalate-d4, phthalic anhydride-d4 is used as the precursor. This deuterated starting material is reacted with non-deuterated ethanol to yield the desired ring-labeled product.

Isotopic Purity: Specifications and Impurities

The isotopic purity of a deuterated standard is a measure of the percentage of the molecules that contain the desired number of deuterium atoms. Commercially available diethyl phthalate-d4 typically has a high isotopic purity.

| Parameter | Specification | Source |

| Isotopic Purity (atom % D) | 98% | Sigma-Aldrich |

| Isotopic Enrichment | 99.2% | MedChemExpress |

Isotopic impurities are molecules of the deuterated standard that contain fewer than the desired number of deuterium atoms (e.g., d3, d2, d1 species). These impurities can arise from incomplete deuteration of the starting materials or from hydrogen-deuterium exchange during the synthesis or storage. The presence of these lower-mass isotopologues can potentially interfere with the quantification of the native analyte if not properly accounted for.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity is typically performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for assessing isotopic distribution. By operating the mass spectrometer in selected ion monitoring (SIM) mode, specific ions corresponding to the different isotopologues can be monitored.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dilute the diethyl phthalate-d4 standard in a suitable solvent (e.g., ethyl acetate) to a concentration appropriate for GC-MS analysis.

-

GC Separation:

-

GC System: Agilent 8890 GC or equivalent.

-

Column: J&W Scientific DB-5MS (30 m x 250 µm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.157 mL/min.

-

Inlet: Pulsed splitless mode at 290°C.

-

Oven Program: An appropriate temperature program to ensure good chromatographic separation of diethyl phthalate from any potential impurities. A typical program might start at 100°C, hold for 1 minute, then ramp at 10°C/min to 270°C, hold for 2 minutes, then ramp at 25°C/min to 300°C, and hold for 8 minutes.[3]

-

-

MS Detection:

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor for Diethyl Phthalate-d4 and its Isotopologues:

-

| Isotopologue | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| DEP-d4 | 153 | 181 | 226 |

| DEP-d3 | 152 | 180 | 225 |

| DEP-d2 | 151 | 179 | 224 |

| DEP-d1 | 150 | 178 | 223 |

| DEP-d0 (native) | 149 | 177 | 222 |

-

Data Analysis: The isotopic purity is calculated by determining the relative abundance of the d4 isotopologue compared to the sum of all monitored isotopologues (d0 to d4). The peak areas of the quantitation ions for each isotopologue are integrated, and the percentage of the d4 species is calculated as follows:

% Isotopic Purity (d4) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] * 100%

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly deuterium (2H) NMR, provides a direct method for observing and quantifying the deuterium atoms in a molecule.

Experimental Protocol: 2H NMR Analysis

-

Sample Preparation: Dissolve a sufficient amount of the diethyl phthalate-d4 standard in a non-deuterated solvent (e.g., chloroform, acetone) to achieve a good signal-to-noise ratio.

-

NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

-

Nucleus: 2H.

-

Acquisition Parameters:

-

A calibrated 90° pulse.

-

A sufficient relaxation delay (D1) to ensure full relaxation of the deuterium nuclei (typically 5 times the longest T1).

-

Proton decoupling may be applied to simplify the spectrum.

-

-

-

Data Analysis: The 2H NMR spectrum of diethyl phthalate-d4 will show a signal in the aromatic region corresponding to the deuterium atoms on the benzene ring. The integral of this peak can be compared to the integral of a known internal standard to quantify the amount of deuterium. To determine isotopic purity, one can also use 1H NMR to quantify the residual proton signals in the aromatic region. The percentage of deuteration at the aromatic positions can be calculated by comparing the integral of the residual aromatic protons to the integral of the non-deuterated ethyl group protons.

Conclusion

The isotopic purity of deuterated diethyl phthalate is a critical parameter for its use as an internal standard in quantitative analysis. This guide has outlined the synthesis, common specifications, and detailed experimental protocols for the determination of isotopic purity using GC-MS and NMR spectroscopy. For accurate and reliable analytical results, it is essential for researchers, scientists, and drug development professionals to be aware of the isotopic composition of their standards and to have robust methods for its verification. The use of high-purity diethyl phthalate-d4 (ring-d4) with well-characterized isotopic distribution is fundamental to achieving high-quality data in the analysis of diethyl phthalate.

References

Diethyl Phthalate-d10 as an Internal Standard: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Diethyl phthalate-d10 (DEP-d10) as an internal standard in the quantitative analysis of phthalates. Utilizing an isotopically labeled internal standard like DEP-d10 is a cornerstone of robust analytical methodology, particularly when employing sensitive techniques such as gas chromatography-mass spectrometry (GC-MS). This guide details the rationale for its use, presents key performance data, outlines detailed experimental protocols, and provides visual representations of the analytical workflow.

The Critical Role of Internal Standards in Phthalate (B1215562) Analysis

Phthalates are ubiquitous environmental contaminants and are present in a wide array of consumer products, from food packaging to personal care items.[1] Their potential as endocrine disruptors has led to stringent regulatory limits and a high demand for accurate and precise quantification in diverse and often complex matrices.[1]

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to the sample, calibration standards, and quality control samples before analysis. Its primary function is to correct for variations in analytical signals that may arise during sample preparation and instrumental analysis. Isotopically labeled standards, such as this compound, are considered the gold standard for this purpose.

Why this compound?

This compound is the deuterated form of Diethyl phthalate (DEP), a common phthalate. The key advantages of using DEP-d10 as an internal standard include:

-

Similar Chemical and Physical Properties: DEP-d10 exhibits nearly identical chromatographic retention times and extraction efficiencies to the non-labeled DEP and other short-chain phthalates. This ensures that it behaves similarly to the target analytes throughout the entire analytical process, from extraction and cleanup to injection and ionization.

-

Mass Spectrometric Distinction: While chemically similar, the deuterium (B1214612) labeling results in a distinct mass-to-charge ratio (m/z) from the native phthalates. This allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling accurate quantification even in the presence of matrix interferences.

-

Correction for Matrix Effects and Analyte Loss: By adding DEP-d10 at the beginning of the sample preparation, any loss of analyte during extraction, cleanup, or derivatization steps will be mirrored by a proportional loss of the internal standard. Similarly, any signal suppression or enhancement in the mass spectrometer due to co-eluting matrix components will affect both the analyte and the internal standard to a similar degree. This allows for reliable correction and leads to more accurate and precise results.

Quantitative Performance Data

The use of this compound as an internal standard in conjunction with other deuterated phthalate standards consistently yields high-quality quantitative data. The following tables summarize typical method validation parameters from studies employing isotope dilution GC-MS for phthalate analysis.

Table 1: Linearity of Calibration Curves

| Analyte | Calibration Range (µg/L) | Correlation Coefficient (r²) | Reference |

| Dimethyl Phthalate (DMP) | 1 - 1000 | > 0.99 | [2] |

| Diethyl Phthalate (DEP) | 1 - 1000 | > 0.99 | [2] |

| Di-n-butyl Phthalate (DBP) | 1 - 1000 | > 0.99 | [2] |

| Benzyl Butyl Phthalate (BBP) | 1 - 1000 | > 0.99 | [2] |

| Di(2-ethylhexyl) Phthalate (DEHP) | 1 - 1000 | > 0.99 | [2] |

Table 2: Recovery Rates in Spiked Samples

| Analyte | Matrix | Spiking Level | Recovery (%) | Reference |

| Diethyl Phthalate (DEP) | Tea | 100 µg/L | 80.70 - 98.68 | [2] |

| Di-n-butyl Phthalate (DBP) | Tea | 500 µg/L | 80.70 - 98.68 | [2] |

| Di(2-ethylhexyl) Phthalate (DEHP) | Tea | 1000 µg/L | 80.70 - 98.68 | [2] |

| Diethyl Phthalate (DEP) | Wine | 0.020 mg/L | Not specified | [3] |

| Various Phthalates | Food Simulants | 3.0 mg/L & 140.0 mg/L | Not specified | [4] |

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (ng/band) | LOQ (ng/band) | Reference |

| Dimethyl Phthalate (DMP) | 0.035 | 0.106 | [5] |

| Diethyl Phthalate (DEP) | 0.072 | 0.218 | [5] |

| Di-n-butyl Phthalate (DBP) | 0.076 | 0.232 | [5] |

Experimental Protocols

The following are detailed methodologies for the analysis of phthalates in different matrices using this compound as an internal standard.

Analysis of Phthalates in Wine by GC-MS

This protocol is adapted from the OIV-MA-AS323-10 method for the determination of phthalates in wines.[3]

3.1.1. Reagents and Materials

-

Isohexane (analytical grade)

-

Acetone (analytical grade)

-

Phthalate standards (DMP, DEP, DBP, BBP, DEHP, etc.)

-

This compound (DEP-d4) and other deuterated phthalate internal standards

-

Nitrogen gas, high purity

3.1.2. Sample Preparation and Extraction

-

Pipette 12.5 mL of the wine sample into a 50 mL centrifuge tube.

-

Add a known amount of the this compound internal standard solution.

-

Add 10 mL of isohexane.

-

Shake vigorously for at least one minute.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper organic layer (isohexane) to a clean tube.

-

Evaporate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3.1.3. GC-MS Instrumental Analysis

-

Gas Chromatograph: Equipped with a split/splitless injector.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp 1: 10°C/min to 230°C.

-

Ramp 2: 10°C/min to 270°C, hold for 2 minutes.

-

Ramp 3: 25°C/min to 300°C, hold for 8 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 250°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the characteristic ions for each phthalate and their corresponding deuterated internal standards.

-

Analysis of Phthalates in Food Contact Materials

This protocol is a general procedure for the analysis of phthalates migrating from food contact materials.[4]

3.2.1. Reagents and Materials

-

Food simulants (e.g., 10% ethanol, 3% acetic acid, olive oil)

-

Hexane (B92381) (analytical grade)

-

Phthalate standards

-

This compound internal standard solution

3.2.2. Migration Test and Extraction

-

Expose a defined surface area of the food contact material to a specific volume of the chosen food simulant for a set time and temperature, according to regulatory guidelines.

-

After the exposure period, take an aliquot of the food simulant.

-

Spike the aliquot with a known amount of this compound internal standard.

-

Perform a liquid-liquid extraction with hexane.

-

Concentrate the hexane extract to a final volume of 1 mL.

3.2.3. GC-MS Instrumental Analysis

The GC-MS conditions would be similar to those described in section 3.1.3, with potential modifications to the temperature program to optimize the separation of a wider range of phthalates.

Visualizing the Analytical Workflow

The following diagrams, created using the DOT language, illustrate the logical flow of the analytical processes described.

Caption: General workflow for phthalate analysis using an internal standard.

Caption: Logical principle of isotope dilution analysis.

Conclusion

The use of this compound as an internal standard is a powerful and essential technique for the accurate and precise quantification of phthalates in a variety of complex matrices. Its ability to compensate for analyte loss and matrix effects during analysis makes it an indispensable tool for researchers, scientists, and drug development professionals who require high-quality, reliable data. The detailed protocols and performance data presented in this guide provide a solid foundation for the implementation of robust and defensible analytical methods for phthalate determination.

References

The Gold Standard: A Technical Guide to Diethyl Phthalate-d10 in Environmental Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of environmental science, the precise and accurate quantification of ubiquitous contaminants is paramount. Diethyl phthalate (B1215562) (DEP), a widely used plasticizer and solvent, is a compound of significant environmental concern. This technical guide delves into the critical role of its deuterated isotopologue, Diethyl phthalate-d10 (DEP-d10), in achieving the highest standards of analytical accuracy through isotope dilution mass spectrometry (IDMS). This document provides an in-depth overview of the principles, experimental protocols, and data interpretation for the analysis of DEP in various environmental matrices.

The Principle of Isotope Dilution Mass Spectrometry with this compound

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis.[1][2] The core principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte, in this case, DEP-d10, to the sample prior to any sample processing steps.[1]

This compound is an ideal internal standard because its chemical and physical properties are nearly identical to the native (non-labeled) Diethyl phthalate.[3] This means it behaves similarly during extraction, cleanup, and chromatographic separation, effectively compensating for any analyte loss that may occur during the analytical workflow.[3] By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be determined with exceptional accuracy, irrespective of variations in sample matrix or procedural inefficiencies.[1][2]

Quantitative Data Presentation

The use of this compound as an internal standard in analytical methods results in robust and reliable quantitative data. The following tables summarize typical method performance characteristics from various studies employing deuterated phthalate standards for environmental analysis.

Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for Diethyl Phthalate

| Matrix | Analytical Method | MDL | LOQ | Reference |

| Workplace Air | GC-FID | - | 0.27 µg/mL | [4] |

| Drinking Water | GC-ECD | 0.49 µg/L | - | [5] |

| Water | GC-MS | - | 0.01 - 0.17 µg/L | [6] |

| Alcoholic Beverages | GC-MS | 0.1 mg/L | - | [7] |

Table 2: Recovery Rates of Deuterated Phthalate Standards in Environmental Matrices

| Matrix | Deuterated Standard | Spiking Level | Recovery (%) | Analytical Method | Reference |

| Indoor Air | DEP-d4 | 2.88 m³ air volume | >89.7 | GC-MS | [8] |

| Indoor Air | DBP-d4 | 2.88 m³ air volume | >89.7 | GC-MS | [8] |

| Indoor Air | BBP-d4 | 2.88 m³ air volume | >89.7 | GC-MS | [8] |

| Indoor Air | DEHP-d4 | 2.88 m³ air volume | >89.7 | GC-MS | [8] |

Table 3: Linearity of Calibration Curves using Deuterated Internal Standards

| Analyte | Internal Standard | Calibration Range | Coefficient of Determination (R²) | Analytical Method | Reference |

| DEP | DBP-d4 | 0.2 - 10.0 µg/mL | >0.9953 | GC-MS | [8] |

| DBP | DBP-d4 | 0.2 - 10.0 µg/mL | >0.9953 | GC-MS | [8] |

| BBP | DBP-d4 | 0.2 - 10.0 µg/mL | >0.9953 | GC-MS | [8] |

| DEHP | DBP-d4 | 0.2 - 10.0 µg/mL | >0.9953 | GC-MS | [8] |

Experimental Protocols

The following sections provide detailed methodologies for the analysis of Diethyl phthalate in various environmental matrices using this compound as an internal standard.

Analysis of Diethyl Phthalate in Water Samples

This protocol outlines the extraction and analysis of DEP in water samples using liquid-liquid extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS).

3.1.1. Materials and Reagents

-

Diethyl phthalate (DEP) analytical standard

-

This compound (DEP-d10) internal standard solution (concentration verified)

-

Methylene (B1212753) chloride (DCM), pesticide grade or equivalent

-

Hexane (B92381), pesticide grade or equivalent

-

Sodium sulfate, anhydrous, analytical grade (baked at 400°C for 4 hours)

-

Glassware: 1 L separatory funnels, concentration tubes, vials with PTFE-lined caps (B75204) (all solvent-rinsed)

3.1.2. Sample Preparation and Extraction

-

Measure 1 L of the water sample into a 1 L separatory funnel.

-

Spike the sample with a known amount of DEP-d10 internal standard solution.

-

Add 60 mL of methylene chloride to the separatory funnel, cap, and shake vigorously for 2 minutes with periodic venting.

-

Allow the organic layer to separate from the water phase for a minimum of 10 minutes.

-

Drain the methylene chloride extract into a flask containing anhydrous sodium sulfate.

-

Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all extracts in the flask.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

-

Exchange the solvent to hexane by adding 10 mL of hexane and concentrating to the final volume.

3.1.3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL, splitless mode.

-

-

Mass Spectrometer (MS) Conditions:

Analysis of Diethyl Phthalate in Soil and Sediment Samples

This protocol describes a method for the analysis of DEP in solid matrices using microwave-assisted extraction and GC-MS.

3.2.1. Materials and Reagents

-

All reagents listed in section 3.1.1.

-

Acetonitrile (B52724), pesticide grade or equivalent.

-

Microwave extraction system and vessels.

-

Centrifuge and centrifuge tubes.

3.2.2. Sample Preparation and Extraction

-

Homogenize the soil or sediment sample.

-

Weigh 10 g of the homogenized sample into a microwave extraction vessel.

-

Spike the sample with a known amount of DEP-d10 internal standard solution.

-

Add 30 mL of acetonitrile to the vessel.

-

Seal the vessel and place it in the microwave extraction system.

-

Extract the sample using a program such as: ramp to 100°C over 5 minutes, hold at 100°C for 15 minutes.

-

Allow the vessel to cool to room temperature.

-

Centrifuge the extract at 3000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a concentration tube.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3.2.3. GC-MS Analysis

Follow the GC-MS analysis parameters as described in section 3.1.3.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the analytical procedures described above.

References

- 1. m.youtube.com [m.youtube.com]

- 2. osti.gov [osti.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Diethyl Phthalate | C12H14O4 | CID 6781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Analysis and Risk Assessment of Diethyl Phthalate in Alcoholic Beverages with Special Regard to Unrecorded Alcohol | PLOS One [journals.plos.org]

- 8. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]

- 9. oiv.int [oiv.int]

An In-depth Technical Guide to the Toxicological Profile of Diethyl Phthalate (DEP)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl phthalate (B1215562) (DEP) is a widely used industrial chemical, primarily functioning as a plasticizer and a solvent in a variety of consumer products, including cosmetics, personal care items, and medical devices. This extensive use leads to widespread human exposure. This technical guide provides a comprehensive overview of the toxicological profile of DEP, drawing from a wide range of in vivo and in vitro studies. The document details acute, subchronic, and chronic toxicity, as well as reproductive, developmental, and carcinogenic effects. Special emphasis is placed on the molecular mechanisms of DEP's toxicity, particularly its role as an endocrine disruptor and an inducer of oxidative stress. This guide is intended to be a key resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative toxicological data, and visual representations of key biological pathways affected by DEP.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Following oral administration, Diethyl Phthalate (DEP) is readily absorbed and quickly metabolized. The primary metabolite is monoethyl phthalate (MEP), which is then excreted predominantly in the urine.[1] Percutaneous absorption through animal skin has been shown to be significant, though it is suggested to be less so through human skin.[1]

Acute and Subchronic Toxicity

DEP exhibits low acute toxicity via oral and dermal routes.[1] Oral LD50 values in rodents are generally high, indicating a low potential for acute lethality.[2] Short-term and subchronic studies have identified the liver and kidneys as potential target organs, with effects such as increased organ weight being observed at higher doses.[1]

Table 2.1: Acute Toxicity of Diethyl Phthalate

| Species | Route | LD50 | Reference |

| Rat | Oral | > 5,500 - 31,000 mg/kg | [2] |

| Mouse | Oral | 6,172 - 8,600 mg/kg | [2] |

| Guinea Pig | Oral | > 4,000 - 8,600 mg/kg | [2] |

| Dog | Oral | 5,000 mg/kg | [2] |

| Rat | Dermal | > 11,000 mg/kg | [2] |

| Guinea Pig | Dermal | > 22,000 mg/kg | [2] |

Table 2.2: Subchronic Oral Toxicity of Diethyl Phthalate in Rats

| Duration | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| 16 weeks | ~750 mg/kg/day | ~3,200-3,700 mg/kg/day | Increased relative liver, kidney, stomach, and small intestine weights | [1] |

Reproductive and Developmental Toxicity

DEP has been investigated for its effects on reproduction and development. While it does not appear to induce the full spectrum of "phthalate syndrome" like some other phthalates, evidence suggests it can impact the male reproductive system, including effects on sperm and testosterone (B1683101) levels.[1][3] Developmental studies in rats have indicated that at high doses, which also cause maternal toxicity, an increased incidence of skeletal variations can occur.[4]

Table 3.1: Reproductive and Developmental Toxicity of Diethyl Phthalate

| Study Type | Species | NOAEL | LOAEL | Key Findings | Reference |

| Two-GenerationReproductive Toxicity | Rat | 15000 ppm (parental); 3000 ppm (pup development) | - | Decreased serum testosterone in F0 males at 3000 and 15000 ppm; inhibited body weight gain in F1 and F2 pups at 15000 ppm. | [5][6] |

| Developmental Toxicity | Rat | 2.5% in feed (~1900 mg/kg/day) | 5% in feed | Increased incidence of fetuses with an extra rib (at maternally toxic dose). | [4] |

Carcinogenicity and Genotoxicity

The carcinogenic potential of DEP remains equivocal. Dermal exposure studies in rats showed no evidence of carcinogenic activity, while in mice, there was equivocal evidence based on increased incidences of hepatocellular neoplasms.[7] In vitro genotoxicity studies have produced mixed results.[1]

Mechanisms of Toxicity

Endocrine Disruption: Estrogen Receptor Signaling

DEP is considered an endocrine-disrupting chemical (EDC). While it does not directly bind to the estrogen receptor α (ERα), it can indirectly activate it, leading to the phosphorylation of ERα and the activation of downstream signaling pathways such as the AKT and ERK1/2 pathways.[8][9][10] This can result in increased cell proliferation in estrogen-sensitive tissues.[8][9][10] The activation of ERα by DEP can also influence the expression of androgen receptor target genes.[11]

Oxidative Stress

DEP exposure has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and leading to lipid peroxidation.[12] This can overwhelm the cellular antioxidant defense systems. The Nrf2-Keap1 pathway is a key regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes. Some studies on other phthalates suggest that they can interfere with this pathway, potentially impairing the cell's ability to counteract oxidative damage.[13]

Effects on Testosterone Synthesis

Some studies have indicated that DEP can lead to a reduction in testosterone levels.[1] This may be due to direct effects on the Leydig cells in the testes. The biosynthesis of testosterone is a multi-step enzymatic process starting from cholesterol. Phthalates can interfere with the expression and activity of key steroidogenic enzymes such as StAR, CYP11A1, 3β-HSD, and CYP17A1.[3]

Experimental Protocols

Two-Generation Reproductive Toxicity Study in Rats (Based on Fujii et al., 2005)

-

Test System: Wistar rats.

-

Administration: DEP was administered in the diet at concentrations of 0, 600, 3000, and 15000 ppm.

-

F0 Generation: Parental animals were exposed to the treated diet for a pre-mating period, during mating, gestation, and lactation.

-

F1 Generation: Offspring were selected from the F0 generation and were continued on the same dietary concentrations. They were subsequently mated to produce the F2 generation.

-

Endpoints Evaluated:

-

Parental Animals (F0 and F1): Clinical signs, body weight, food consumption, reproductive performance (mating, fertility, gestation length), organ weights (liver, reproductive organs), histopathology of reproductive organs, and serum testosterone levels.

-

Offspring (F1 and F2): Viability, sex ratio, body weight gain, physical development (e.g., vaginal opening), and reproductive organ development.

-

-

Workflow Diagram:

Workflow for a two-generation reproductive toxicity study.

In Vitro Assessment of Estrogenic Activity in Breast Cancer Cells (Based on Fiocchetti et al., 2021)

-

Test System: Human breast cancer cell line (e.g., MCF-7), which is estrogen receptor-positive.

-

Treatment: Cells are cultured in appropriate media and treated with various concentrations of DEP, with 17β-estradiol (E2) as a positive control and a vehicle control (e.g., DMSO).

-

Endpoints and Assays:

-

ERα Activation:

-

Western Blot: To measure the phosphorylation of ERα at Serine 118 and total ERα protein levels.

-

Competitive Binding Assay: To determine if DEP directly binds to ERα.

-

-

Downstream Signaling:

-

Western Blot: To assess the phosphorylation of key signaling proteins like AKT and ERK1/2.

-

-

Cell Proliferation:

-

MTT Assay or Cell Counting: To measure the rate of cell proliferation.

-

Flow Cytometry: To analyze the cell cycle distribution (G1, S, G2/M phases).

-

-

-

Workflow Diagram:

Workflow for in vitro assessment of estrogenic activity.

In Vitro Cytotoxicity and Oxidative Stress Assessment in HepG2 Cells (General Protocol)

-

Test System: Human hepatoma cell line (HepG2).

-

Treatment: Cells are exposed to a range of DEP concentrations for various time points (e.g., 24, 48, 72 hours).

-

Endpoints and Assays:

-

Cytotoxicity:

-

MTT or WST-1 Assay: To measure cell viability based on mitochondrial activity.

-

LDH Assay: To measure lactate (B86563) dehydrogenase release as an indicator of membrane damage.

-

-

Oxidative Stress:

-

DCFH-DA Assay: To measure intracellular reactive oxygen species (ROS) production.

-

TBARS Assay: To quantify lipid peroxidation.

-

Antioxidant Enzyme Assays: To measure the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).

-

qRT-PCR and Western Blot: To analyze the expression of genes and proteins in the Nrf2-Keap1 pathway.

-

-

-

Workflow Diagram:

Workflow for in vitro cytotoxicity and oxidative stress assessment.

Conclusion

The toxicological profile of Diethyl Phthalate is complex, with evidence pointing towards effects on the liver, kidneys, and the reproductive system. While DEP exhibits low acute toxicity, chronic exposure, particularly at higher doses, can lead to adverse outcomes. The mechanisms underlying DEP's toxicity are multifaceted, involving endocrine disruption through indirect activation of estrogen receptor signaling and the induction of oxidative stress. Further research is warranted to fully elucidate the carcinogenic potential of DEP and to better understand the dose-response relationships for its various toxicological endpoints, especially at levels relevant to human exposure. This guide provides a solid foundation for researchers and professionals to understand the current state of knowledge on DEP toxicology and to design future studies to address the remaining knowledge gaps.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. breastcanceruk.org.uk [breastcanceruk.org.uk]

- 3. Inhibitors of Testosterone Biosynthetic and Metabolic Activation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Peculiar Estrogenicity of Diethyl Phthalate: Modulation of Estrogen Receptor α Activities in the Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diethyl Phthalate (Cicads 52, 2003) [inchem.org]

- 6. The phthalate DEHP modulates the estrogen receptors α and β increasing lactotroph cell population in female pituitary glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effects of Di-(2-ethylhexyl) Phthalate (DEHP) in Testosterone Synthesis and Its Molecular Mechanisms in the Fetal Testis of Male Mouse by Organ Culture in vitro [jsu-mse.com]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. cris.unibo.it [cris.unibo.it]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The Production of Testosterone and Gene Expression in Neonatal Testes of Rats Exposed to Diisoheptyl Phthalate During Pregnancy is Inhibited [frontiersin.org]

The Metabolic Journey of Diethyl Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl phthalate (B1215562) (DEP), a ubiquitous plasticizer and common ingredient in consumer products, is subject to extensive metabolic transformation upon entering the human body. Understanding its metabolic fate is crucial for assessing exposure, predicting potential toxicity, and informing risk assessment. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of DEP. It summarizes key quantitative toxicokinetic parameters, details prevalent experimental methodologies for its study, and visualizes the core metabolic and signaling pathways involved.

Introduction

Diethyl phthalate (DEP) is a short-chain dialkyl phthalate ester widely used as a plasticizer in a variety of polymers and as a solvent or fixative in personal care products such as cosmetics, perfumes, and lotions[1]. Due to its widespread use, human exposure to DEP is common and occurs through multiple routes, including dermal absorption, inhalation, and oral ingestion[1][2]. Once absorbed, DEP is rapidly metabolized, and it is the resulting metabolites that are often associated with potential adverse health effects, including endocrine disruption[3][4]. Therefore, a thorough understanding of its metabolic pathway is paramount for toxicological and pharmaceutical research.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of DEP are characterized by rapid absorption, wide distribution, extensive metabolism, and efficient excretion.

Absorption

DEP can be absorbed through the skin, lungs, and gastrointestinal tract. Dermal absorption is a significant route of exposure, particularly from personal care products[1][2]. Studies have shown that DEP can readily permeate the skin[5]. Inhalation of DEP vapors and aerosols, as well as oral ingestion of contaminated food and water, also contribute to systemic exposure[1][6].

Distribution

Following absorption, DEP is distributed throughout the body. Animal studies in rats have shown that the highest concentrations of DEP are found in the kidney and liver[1][7]. The tissue to plasma partition coefficient for DEP was found to be highest in the kidney (16.72) and liver (10.04)[7]. While DEP is widely distributed, it does not appear to bioaccumulate significantly in tissues, with trace amounts observed 24 hours after administration[6].

Metabolism

The metabolism of DEP is a rapid and efficient two-phase process.

Phase I: Hydrolysis

The initial and primary metabolic step is the hydrolysis of one of the ethyl ester linkages of DEP to form its monoester, monoethyl phthalate (MEP)[6][8]. This reaction is catalyzed by non-specific esterases, such as pancreatic cholesterol esterase, present in various tissues including the intestines and liver[8]. MEP is the major and most abundant metabolite of DEP found in the body and is considered a reliable biomarker of DEP exposure[3][4].

Phase II: Glucuronidation

Following its formation, MEP can undergo Phase II conjugation, primarily with glucuronic acid, to form MEP-glucuronide[6][9]. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and increases the water solubility of the metabolite, facilitating its excretion[10]. While glucuronidation is a common pathway for many phthalate monoesters, a significant portion of MEP is excreted in its free, unconjugated form[6][11]. In humans, approximately 71% of the total MEP excreted in urine is in the form of the free monoester[6].

Further oxidative metabolism of MEP is considered a minor pathway for short-chain phthalates like DEP compared to their long-chain counterparts[10]. Phthalic acid has been detected as a minor metabolite in urine[6].

Excretion

DEP and its metabolites are rapidly excreted from the body, primarily in the urine[1][6]. In rats, over 90% of an administered oral dose of DEP is excreted in the urine within 48 hours, with the majority eliminated in the first 24 hours[6]. The primary urinary metabolite is MEP, with smaller amounts of phthalic acid and unchanged DEP also detected[6]. The elimination half-life of DEP in rats is short, in the range of 1.30-1.34 hours[7]. In humans, the excretion of MEP also peaks within hours of exposure[12].

Quantitative Toxicokinetic Data

The following tables summarize key quantitative parameters related to the toxicokinetics of DEP and its primary metabolite, MEP, primarily from rat studies. Human data is more limited and often derived from physiologically based pharmacokinetic (PBPK) models.

Table 1: Pharmacokinetic Parameters of Diethyl Phthalate (DEP) in Rats

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life (t½) | 1.30 - 1.34 h | Rat | Intravenous | [7] |

| Clearance | 11.76 ± 0.08 L/h/kg | Rat | Intravenous | [7] |

Table 2: Tissue to Plasma Partition Coefficients of Diethyl Phthalate (DEP) and Monoethyl Phthalate (MEP) in Rats

| Tissue | DEP Partition Coefficient | MEP Partition Coefficient | Reference |

| Kidney | 16.72 | < 1 | [7] |

| Liver | 10.04 | 2.18 | [7] |

| Spleen | 1.35 | < 1 | [7] |

| Adipose | 1.18 | < 1 | [7] |

| Other Tissues | < 1 | < 1 | [7] |

Experimental Protocols

Quantification of Monoethyl Phthalate (MEP) in Urine by HPLC-MS/MS

This protocol describes a common method for the analysis of MEP in human urine, incorporating enzymatic hydrolysis, solid-phase extraction, and detection by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

4.1.1. Materials and Reagents

-

MEP analytical standard

-

MEP-d4 (or other suitable isotope-labeled internal standard)

-

β-glucuronidase (from E. coli)

-

Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

4.1.2. Sample Preparation

-

Sample Thawing and Spiking: Thaw frozen urine samples to room temperature. Vortex to ensure homogeneity. To a 1 mL aliquot of urine, add the internal standard (e.g., MEP-d4) to a final concentration of 10 ng/mL.

-

Enzymatic Hydrolysis: Add 250 µL of 1 M ammonium acetate buffer (pH 6.5) to the urine sample. Add 10 µL of β-glucuronidase solution. Vortex gently and incubate at 37°C for 2 hours to deconjugate MEP-glucuronide.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with 3 mL of water to remove interferences.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 3 mL of acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

4.1.3. HPLC-MS/MS Analysis

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient program to separate MEP from other components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ion transitions for MEP and its internal standard.

In Vitro Metabolism of DEP in Liver Microsomes

This protocol provides a general workflow for studying the metabolism of DEP using liver microsomes.

4.2.1. Materials and Reagents

-

DEP

-

Rat or human liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for quenching)

-

MEP standard for quantification

4.2.2. Incubation Procedure

-

Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding DEP (at various concentrations to determine kinetics) dissolved in a suitable solvent (e.g., methanol, ensuring the final solvent concentration is low, typically <1%).

-

Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for the formation of MEP using a validated analytical method such as HPLC-MS/MS.

-

Control incubations should be performed without the NADPH regenerating system to assess non-enzymatic degradation.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Diethyl Phthalate

The primary metabolic pathway of DEP involves a two-step process of hydrolysis followed by glucuronidation.

Caption: Metabolic pathway of Diethyl Phthalate (DEP).

Experimental Workflow for MEP Quantification in Urine

The following diagram illustrates the key steps in the analytical procedure for measuring MEP in urine samples.

Caption: Experimental workflow for MEP quantification in urine.

Interaction with Nuclear Receptors

Phthalate metabolites, including those of DEP, have been shown to interact with nuclear receptors such as Peroxisome Proliferator-Activated Receptor alpha (PPARα), which can lead to downstream effects on lipid metabolism.

Caption: Interaction of MEP with the PPARα signaling pathway.

Conclusion

The metabolic fate of diethyl phthalate is characterized by rapid hydrolysis to its primary metabolite, monoethyl phthalate, followed by efficient urinary excretion, partly as a glucuronide conjugate. The quantitative toxicokinetic data and detailed experimental protocols presented in this guide provide a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development. A comprehensive understanding of DEP's metabolism is essential for accurate exposure assessment and for elucidating the mechanisms of its potential biological effects. Future research should focus on further refining human-relevant kinetic models and exploring the downstream consequences of the interaction of DEP metabolites with cellular signaling pathways.

References

- 1. cpsc.gov [cpsc.gov]

- 2. Exploring a Little-Known Pathway: Dermal Exposure to Phthalates in Indoor Air - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Risk assessment for humans using physiologically based pharmacokinetic model of diethyl phthalate and its major metabolite, monoethyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HEALTH EFFECTS - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Simultaneous determination of diethyl phthalate and its major metabolite, monoethyl phthalate, in rat plasma, urine, and various tissues collected from a toxicokinetic study by ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diethyl phthalate - Wikipedia [en.wikipedia.org]

- 9. A physiologically based pharmacokinetic model of diethyl phthalates in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucuronidation patterns of common urinary and serum monoester phthalate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Excretion of Urinary Metabolites of the Phthalate Esters DEP and DEHP in 16 Volunteers after Inhalation and Dermal Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Diethyl Phthalate-d10: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Diethyl phthalate-d10 (DEP-d10). The information presented is critical for ensuring the isotopic and chemical integrity of this standard, which is essential for accurate quantitative analysis in research and drug development. While specific long-term stability data for the deuterated form is not extensively published, this guide synthesizes information from general best practices for deuterated standards and specific data available for its non-deuterated analog, Diethyl Phthalate (B1215562) (DEP).

Core Stability and Storage Recommendations

Proper handling and storage are paramount to maintaining the quality of this compound. The primary concerns are preventing chemical degradation and hydrogen-deuterium (H-D) exchange, which can compromise the isotopic purity of the standard.

Storage Conditions:

To ensure long-term stability, this compound should be stored under controlled conditions. General best practices for deuterated standards suggest a tiered approach to temperature based on the intended duration of storage.[1][2][3]

| Parameter | Recommendation | Rationale |

| Temperature | Short-term (weeks): 4°CLong-term (months to years): -20°C or colder | Minimizes chemical degradation and reduces the rate of potential H-D exchange.[1][3][4] |

| Light Exposure | Store in amber vials or in the dark.[1][2] | Protects against photodegradation, as many organic compounds are light-sensitive. |

| Atmosphere | Store in a dry, inert atmosphere (e.g., under argon or nitrogen).[1][2][5] | Minimizes exposure to atmospheric moisture, which can lead to H-D exchange.[2] |

| Container | Tightly sealed containers with PTFE-lined caps. Single-use ampoules are ideal for minimizing contamination.[2] | Prevents contamination from environmental factors and leaching from container materials. |

| Form | Solid/neat form is preferable for long-term storage over solutions. | Reduces interactions with solvents that could lead to degradation or H-D exchange. |

Stability Profile

Diethyl phthalate is generally a stable compound, and its deuterated analog is expected to exhibit similar chemical stability.[6] However, certain conditions can lead to its degradation.

Chemical Stability:

-

Incompatibilities: Diethyl phthalate is incompatible with strong oxidizing agents, strong acids, and alkalies.[7][8] Contact with these substances can lead to rapid degradation. It may also attack some forms of plastic.[8]

-

Hydrolysis: Under alkaline conditions, DEP undergoes hydrolysis to form monoethyl phthalate and subsequently phthalic acid.[7][9] A second-order rate constant of 2.5 x 10⁻² M⁻¹sec⁻¹ has been reported for the hydrolysis of DEP at 30°C and pH 8.[7] At 30°C, the hydrolysis half-life is reported to be 8.8 years at pH 9.[7] While the C-D bond is slightly stronger than the C-H bond, similar susceptibility to hydrolysis should be assumed for DEP-d10 under basic conditions.

-

Photodegradation: Diethyl phthalate itself does not strongly absorb UV light above 300 nm and its direct photodegradation is slow.[10] However, the degradation can be significantly enhanced in the presence of hydroxyl radicals, for example, through a photochemically-enhanced Fenton reaction (UV/H₂O₂/Fe²⁺) or with a TiO₂ photocatalyst.[10][11][12] In one study, the highest degradation percentage (75.8%) of DEP was observed within 120 minutes at pH 3 in a UV/H₂O₂/Fe²⁺ system.[11]

Isotopic Stability:

The primary concern for deuterated standards is isotopic exchange. For this compound, where the deuterium (B1214612) atoms are on the aromatic ring, the risk of H-D exchange under normal storage conditions in aprotic solvents is low. However, the risk increases under the following conditions:

-

Protic Solvents: Avoid storing in protic solvents, especially water, for extended periods.

-

Acidic or Basic Conditions: These conditions can catalyze H-D exchange.[1][3] Solutions should be maintained at a near-neutral pH.

Degradation Pathways

The known degradation pathways for Diethyl Phthalate are expected to be analogous for this compound.

Hydrolytic and Biodegradation Pathway

The primary pathway for the breakdown of DEP in the environment is through the sequential hydrolysis of the two ethyl ester groups. This process can be mediated by microorganisms in soil and water.[9]

Caption: Hydrolytic degradation pathway of this compound.

Oxidative Degradation Pathway (Ozonation)

In aqueous solutions, ozonation leads to the degradation of DEP through two main pathways: hydrolysis of the ethyl chains and hydroxylation of the aromatic ring.

Caption: Oxidative degradation pathways of this compound during ozonation.

Experimental Protocols

Detailed experimental protocols should be validated for the specific matrix and analytical instrumentation being used. Below are generalized protocols for the preparation of standards and for analysis.

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the general steps for preparing stock and working solutions of this compound.

Materials:

-

This compound (neat or solid)

-

High-purity aprotic solvent (e.g., methanol, acetonitrile, ethyl acetate)

-

Class A volumetric flasks

-

Calibrated analytical balance

-

Amber glass vials with PTFE-lined caps

Procedure:

-

Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.[3]

-

Weighing: In a dry and inert atmosphere (e.g., a glove box), accurately weigh the required amount of the standard.

-

Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of the chosen solvent to dissolve the standard completely.

-

Dilution: Once dissolved, dilute the solution to the mark with the same solvent.

-

Mixing: Stopper the flask and mix thoroughly by inverting it multiple times.

-

Storage: Transfer the stock solution to a labeled amber vial, seal tightly, and store at -20°C for long-term use.[3]

-

Working Solution Preparation: Prepare working solutions by diluting the stock solution with the appropriate solvent to the desired concentration. It is recommended to prepare fresh working solutions regularly.

Caption: Workflow for preparing this compound stock solution.

Protocol 2: General Analytical Method by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method for the quantification of this compound.

Instrumentation:

-

Gas Chromatograph with a Mass Selective Detector (MSD)

-

Appropriate GC column (e.g., VF-Xms or similar)

Sample Preparation:

-

Liquid-Liquid Extraction (LLE): For aqueous samples, an LLE procedure can be used. A common approach involves extracting the sample with a suitable solvent like cyclohexane/ethyl acetate.

-

Internal Standard Spiking: Spike the unknown samples, calibration standards, and quality controls with a known concentration of this compound working solution.

GC-MS Parameters (Example):

-

Injection: 1 µL, splitless mode

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Program: 100°C (hold 1 min), ramp at 5°C/min to 270°C, then ramp at 10°C/min to 320°C (hold 10 min)

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 225°C

-

MS Detection: Selected Ion Monitoring (SIM) mode for target ions of this compound.

Important Considerations:

-

Contamination Control: Phthalates are common laboratory contaminants. All glassware must be thoroughly cleaned (e.g., rinsed with acetone (B3395972) and baked at a high temperature). Reagents and solvents should be checked for phthalate contamination.[5]

-

Method Validation: The analytical method should be fully validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in the matrix of interest.

This guide provides a framework for the proper handling, storage, and analysis of this compound. Adherence to these guidelines will help ensure the integrity of the standard and the reliability of the resulting analytical data. Always refer to the manufacturer's certificate of analysis for specific recommendations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Diethyl Phthalate (DEP): Solvent Characteristics, Fragrance Uses & Regulations - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. Diethyl phthalate | 84-66-2 [chemicalbook.com]

- 8. oxfordlabchem.com [oxfordlabchem.com]

- 9. Diethyl phthalate - Wikipedia [en.wikipedia.org]

- 10. deswater.com [deswater.com]

- 11. Oxidative degradation of diethyl phthalate by photochemically-enhanced Fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Diethyl Phthalate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.